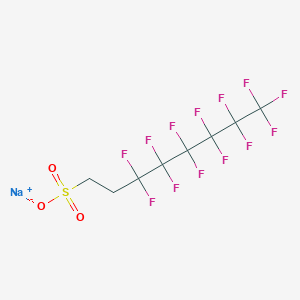

Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated compounds like “Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate” often have unique properties due to the presence of fluorine atoms. Fluorine is highly electronegative, which can result in compounds with high thermal and chemical stability, as well as oil and water repellency12.

Synthesis Analysis

The synthesis of such fluorinated compounds often involves the use of perfluorinated building blocks and appropriate functionalization strategies. However, without specific literature or patents on the synthesis of this particular compound, it’s challenging to provide a detailed synthesis analysis12.Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically characterized by strong carbon-fluorine bonds. The sulfonate group (-SO3-) in the compound is a strong electron-withdrawing group, which could further influence the compound’s properties12.Chemical Reactions Analysis

Fluorinated compounds are generally chemically stable due to the strength of the carbon-fluorine bond. The presence of the sulfonate group could make the compound more polar and potentially more reactive12.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Fluorinated compounds often exhibit high thermal and chemical stability, low surface tension, and unique wetting properties12.Aplicaciones Científicas De Investigación

Developmental Toxicity and Environmental Impact

Research has highlighted the developmental toxicity of PFOS, indicating its widespread prevalence in humans and the environment, prompting consideration of its potential health hazards. PFOS and perfluorooctanoic acid (PFOA) have been shown to have developmental effects in rodents, suggesting avenues for further research to support risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Microbial Degradation and Environmental Fate

Studies on the microbial degradation of polyfluoroalkyl chemicals have been crucial in understanding the environmental fate and effects of PFOS. Research into the biodegradability of PFOS precursors and the transformation processes leading to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) provides insight into potential remediation strategies and the environmental persistence of these substances (Liu & Avendaño, 2013).

Novel PFAS in the Aquatic Environment

The identification of novel poly- and perfluoroalkyl substances (PFASs) in the aquatic environment underscores the need for ongoing monitoring and research to understand the impact of these chemicals. Studies have documented the presence of new PFASs, including PFOS, in water, sediments, and organisms, highlighting the bioaccumulative properties and toxicity concerns associated with these substances (Xiao, 2017).

Human Exposure through Drinking Water

Research on human exposure to PFAS through drinking water has emphasized the significant contribution of drinking water to overall PFAS exposure in some populations. This work calls for a re-evaluation of human health risks from PFOS and other PFAS via consumption, considering the lowered reference doses for these compounds (Domingo & Nadal, 2019).

Treatment Technologies for PFAS Compounds

Innovative treatment technologies for PFOS and other PFAS compounds have been a focal point of research due to the challenges associated with their removal from the environment. Studies have evaluated the efficacy of various remediation technologies, including sonochemistry, bioremediation, and photolysis, in the treatment of PFOS-impacted groundwater, providing a basis for the development of effective treatment methods (Kucharzyk et al., 2017).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. Fluorinated compounds can be persistent in the environment and have potential health impacts. Therefore, proper handling and disposal procedures should be followed12.

Direcciones Futuras

The use of fluorinated compounds is a topic of ongoing research, particularly in the fields of materials science and pharmaceuticals. Future directions could involve the development of new synthesis methods, the exploration of new applications, and the assessment of environmental and health impacts3.

Propiedades

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZMVGPCWZSDSZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896637 |

Source

|

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, sodiumsalt | |

CAS RN |

27619-94-9 |

Source

|

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

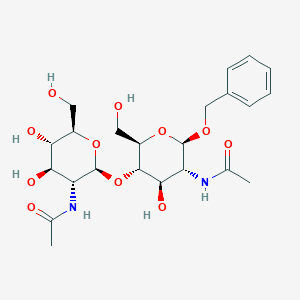

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

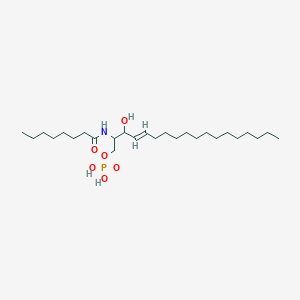

![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)

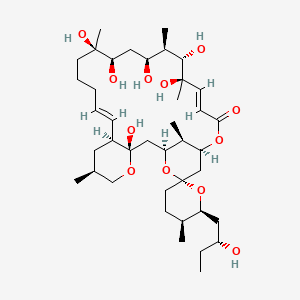

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)